molecular formula C23H28N2O2S B303963 N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303963
M. Wt: 396.5 g/mol
InChI Key: PAVFIMXZBDUHNA-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the azobenzene family, which is known for its photoresponsive properties.

Scientific Research Applications

N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the field of cancer therapy. The photoresponsive properties of azobenzene compounds allow for the selective targeting of cancer cells, which can be activated by light. This makes N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide a potential candidate for photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.

Mechanism of Action

The mechanism of action of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the activation of the compound by light. When exposed to light, the azobenzene group undergoes a photoisomerization reaction, which results in a change in the molecular structure of the compound. This change in structure can lead to the activation of the compound and the selective targeting of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide have been studied extensively in vitro. Studies have shown that this compound has a high degree of selectivity for cancer cells, which makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity and is well-tolerated by cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its photoresponsive properties, which allow for the selective targeting of cancer cells. Additionally, this compound has low toxicity and is well-tolerated by cells in vitro. However, one of the limitations of this compound is its sensitivity to light, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in vivo. Finally, research is needed to optimize the photoresponsive properties of this compound for use in cancer therapy.

Synthesis Methods

The synthesis of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thienylboronic acid in the presence of a palladium catalyst. The resulting compound is then subjected to a reaction with 1-aminocyclohexane-1-carboxylic acid, followed by a reaction with 2-bromo-1-phenylethanone. The final product is obtained by treating the resulting compound with sodium hydroxide.

properties

Product Name

N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H28N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(Z)-3-(azocan-1-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H28N2O2S/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16-

InChI Key

PAVFIMXZBDUHNA-PGMHBOJBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCCCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCCCC3)C

Origin of Product

United States

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